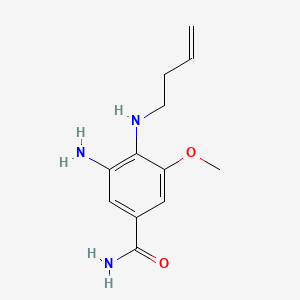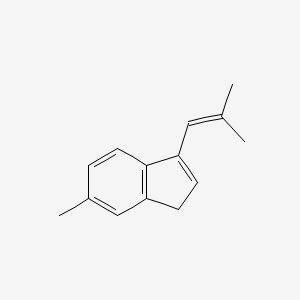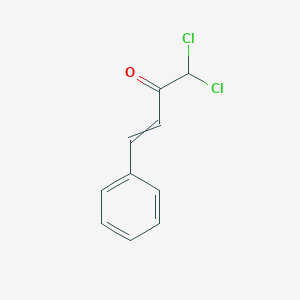![molecular formula C15H12O6S B12520732 2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid CAS No. 653588-55-7](/img/structure/B12520732.png)
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid is an organic compound that features a benzodioxole moiety attached to a phenyl ring, which is further connected to a sulfonylacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the benzodioxole moiety may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its benzodioxole moiety is known to interact with certain biological targets, making it useful in biochemical assays.
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory and anticancer properties. These properties make it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The benzodioxole moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The sulfonylacetic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzodioxol-5-yl)benzoic acid: This compound shares the benzodioxole moiety but differs in the functional group attached to the phenyl ring.
Methyl 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate: This compound also contains the benzodioxole moiety but has a different carbon chain structure.
Uniqueness
This compound is unique due to its combination of the benzodioxole moiety and the sulfonylacetic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness.
Properties
CAS No. |
653588-55-7 |
|---|---|
Molecular Formula |
C15H12O6S |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C15H12O6S/c16-15(17)8-22(18,19)12-4-1-10(2-5-12)11-3-6-13-14(7-11)21-9-20-13/h1-7H,8-9H2,(H,16,17) |
InChI Key |
BTWIKWLZLWUPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


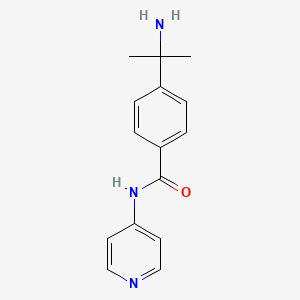
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
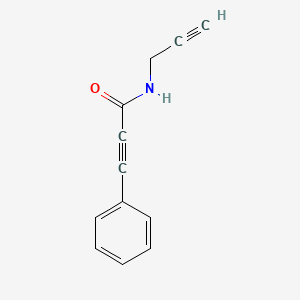
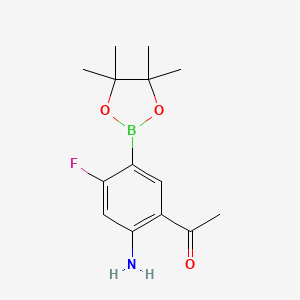
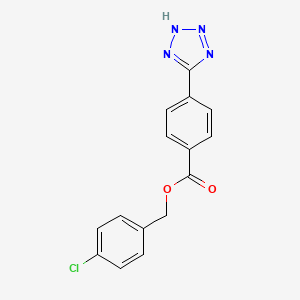
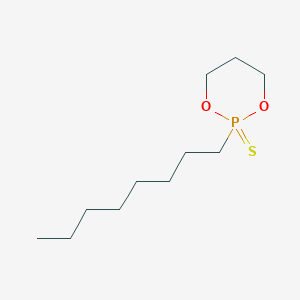
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)

